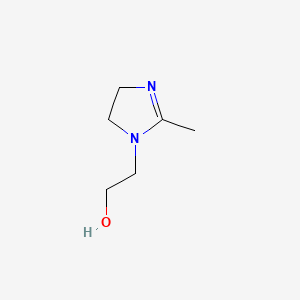
3-Hydroxycholan-24-oic acid
Übersicht
Beschreibung
It is produced in the liver from cholesterol and is involved in the emulsification of fats for absorption in the intestines . This compound is significant in various biological processes and has numerous applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxycholan-24-oic acid typically involves the oxidation of cholic acid. The process includes several steps:
Oxidation: Cholic acid is oxidized using reagents such as chromium trioxide (CrO3) in acetic acid.
Reduction: The resulting product is then reduced using sodium borohydride (NaBH4) to yield deoxycholic acid.
Industrial Production Methods
Industrial production of deoxycholic acid involves the extraction from bovine bile. The bile is processed to isolate the acid, which is then purified through crystallization and other chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxycholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetic acid, methanol.
Major Products
The major products formed from these reactions include various hydroxylated and keto derivatives, which have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Hydroxycholan-24-oic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of steroids and other complex molecules.
Biology: Studied for its role in the emulsification of fats and its impact on lipid metabolism.
Medicine: Used in the treatment of gallstones and as an emulsifying agent in various pharmaceutical formulations.
Industry: Employed in the production of detergents and as a food additive
Wirkmechanismus
The compound exerts its effects primarily through its interaction with bile acids and lipid metabolism pathways. It acts by emulsifying fats, which aids in their absorption in the intestines. The molecular targets include various enzymes involved in lipid metabolism, such as lipases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholic Acid: A primary bile acid with three hydroxyl groups.
Chenodeoxycholic Acid: Another primary bile acid with two hydroxyl groups.
Lithocholic Acid: A secondary bile acid with one hydroxyl group.
Uniqueness
3-Hydroxycholan-24-oic acid is unique due to its specific hydroxylation pattern and its role as a secondary bile acid. It has distinct biological functions and chemical properties compared to other bile acids .
Eigenschaften
CAS-Nummer |
516-73-4 |
|---|---|
Molekularformel |
C24H40O3 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
SMEROWZSTRWXGI-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8799323.png)
![2-Chloro-6-fluoro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B8799340.png)

